molecular formula C24H32N2O4S B2402001 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 922134-19-8

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

Cat. No. B2402001
M. Wt: 444.59
InChI Key: NMLOSAWBZJOZGN-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
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Scientific Research Applications

Potential Anticancer Properties

  • Anticancer Activities of African Medicinal Spices and Vegetables : This study highlights the cytotoxic potential of certain extracts from African medicinal spices and vegetables. It discusses in vitro cytotoxicity methods, such as MTT, XTT, and MTS assays, emphasizing their role in the induction of apoptosis and cell cycle arrest in cancer cells. This suggests a potential research pathway for exploring the anticancer properties of related compounds (Kuete, Karaosmanoğlu, & Sivas, 2017).

Pharmacokinetic Studies

  • Review of Safety and Efficacy of Sleep Medicines in Older Adults : This review provides an in-depth analysis of the pharmacokinetics of various agents used to treat insomnia, emphasizing the importance of understanding the interactions and metabolic pathways of pharmaceutical compounds. This information is critical for conducting pharmacokinetic studies of new compounds (Schroeck et al., 2016).

Molecular Docking and Drug Design

  • Molecular Docking Simulation of Small Molecules as Anticancer Non-small Cell Lung Carcinoma Drug Candidates : This paper highlights the importance of molecular docking in identifying potential drug candidates, emphasizing the need for systematic information on synthetic schemes and biological activity. The methodology used for molecular docking can be applied to new compounds, including the one , to explore its potential as a drug candidate (Hidayat et al., 2022).

Synthetic Routes and Pharmacological Activities

  • A Systematic Review on Diverse Synthetic Route and Pharmacological Activities of Benzimidazole : This review emphasizes the significance of understanding the synthetic routes and pharmacological activities of compounds, particularly benzimidazole derivatives. Insights from this paper can guide research on the synthetic pathways and potential pharmacological applications of related compounds (Thapa, Nargund, & Biradar, 2022).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-18(2)12-14-26-21-16-20(10-11-22(21)30-17-24(3,4)23(26)27)25-31(28,29)15-13-19-8-6-5-7-9-19/h5-11,16,18,25H,12-15,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLOSAWBZJOZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

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